5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core with a carboxylic acid moiety at position 5. Key structural features include:
- Position 2: A 4-methoxyphenyl group.
- Position 5: A 3,4-dimethoxyphenyl group.
- Position 7: A carboxylic acid functional group.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-14-7-4-12(5-8-14)20-24-19-15(22(26)27)11-16(23-21(19)25-20)13-6-9-17(29-2)18(10-13)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLOMLYBVEHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1021083-54-4) is a synthetic compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure includes an imidazo[4,5-b]pyridine core substituted with methoxy groups, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1021083-54-4 |
| Molecular Formula | C22H19N3O5 |
| Molecular Weight | 405.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study evaluated various analogs for their cytotoxic effects against human cervical carcinoma HeLa cells. The compounds were tested using the PrestoBlue® fluorescent viability assay to determine their half-maximal inhibitory concentration (IC50) values.
- Cytotoxicity Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 150 μM to 735 μM depending on structural modifications and substituents.
| Compound | IC50 (μM) |
|---|---|
| This compound | 150 - 735 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of protein geranylgeranylation. This process is critical for the proper functioning of oncogenic proteins such as Ras and Rab family members. Inhibition of this modification disrupts cell signaling pathways that promote cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazo[4,5-b]pyridine ring can significantly alter biological activity. For example:
- Substituents at the C6 position were found to be crucial for maintaining activity against Rab geranylgeranyl transferase (RGGT).
- Compounds with bulky or electron-donating groups at strategic positions exhibited enhanced cytotoxicity.
Case Studies
- HeLa Cell Line Study : The compound was tested alongside other imidazo[4,5-b]pyridine derivatives in HeLa cells. The results indicated that certain structural modifications led to improved cytotoxic profiles compared to standard chemotherapeutics.
- In Vivo Studies : Preliminary in vivo studies have shown that derivatives of this compound can reduce tumor growth in xenograft models, suggesting potential for therapeutic applications.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 5
Key Observations :
Carboxylic Acid Derivatives
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound may facilitate ionic interactions in biological systems, whereas ester derivatives (e.g., methyl ester) are often prodrugs with enhanced membrane permeability .
- Agrochemical Analogs : Compounds like imazamox () share a pyridinecarboxylic acid core but feature saturated imidazoline rings, highlighting structural divergence for herbicidal vs. pharmaceutical applications .
Preparation Methods
Suzuki-Miyaura Coupling for 5-(3,4-Dimethoxyphenyl) Substitution
The bromine atom at position 5 of the imidazo[4,5-b]pyridine core is replaced with a 3,4-dimethoxyphenyl group via palladium-catalyzed cross-coupling. Optimized conditions involve Pd(PPh₃)₄ (5 mol%) as the catalyst, K₂CO₃ as the base, and a mixture of 1,4-dioxane/water (4:1) at 80°C for 12 hours. This method achieves >80% yield while preserving the integrity of the methoxy groups.
Carboxylic Acid Group Installation
The carboxylic acid moiety at position 7 is introduced through two primary pathways:
Vilsmeier-Haack Formylation Followed by Oxidation
A Vilsmeier-Haack reaction formylates position 7 using POCl₃ and DMF in chloroform at 0–5°C, yielding the aldehyde intermediate. Subsequent oxidation with KMnO₄ in acidic medium converts the aldehyde to the carboxylic acid. This step requires careful temperature control to prevent over-oxidation of sensitive methoxy groups.
Direct Carboxylation via Carbonylation
Palladium-mediated carbonylation of a 7-bromo intermediate using CO gas and MeOH in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) provides the methyl ester, which is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran/water. This one-pot method avoids the need for harsh oxidants and achieves 65–75% overall yield.
Protective Group Strategies
Tosyl Protection of the Imidazole Nitrogen
During Suzuki couplings, the NH group of the imidazole ring is protected as a tosylate to prevent undesired side reactions. Treatment with NaH and tosyl chloride in THF at 0°C affords the protected derivative, which is stable under basic coupling conditions. Deprotection is achieved via alkaline hydrolysis with NaOH in ethanol/water.
tert-Butyldimethylsilyl (TBS) Protection for Hydroxymethyl Intermediates
In routes requiring hydroxyl group manipulation, TBS protection is employed using tert-butyldimethylsilyl chloride and imidazole in DMF. The silyl ether withstands subsequent reaction conditions and is cleaved with TBAF in THF.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.42 (s, 1H, imidazole-H), 7.89 (d, $$J = 8.8$$ Hz, 2H, 4-methoxyphenyl-H), 7.12–7.05 (m, 3H, 3,4-dimethoxyphenyl-H), 6.93 (d, $$J = 8.8$$ Hz, 2H, 4-methoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 6H, 2×OCH₃).
- ¹³C NMR : δ 167.8 (COOH), 159.2 (C-O), 152.1 (imidazole-C), 148.9–112.4 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Purity: ≥98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm).
Challenges and Optimization Considerations
- Regioselectivity in Cross-Couplings : The electron-deficient nature of the imidazo[4,5-b]pyridine core necessitates precise control of coupling conditions to avoid bis-arylation.
- Carboxylic Acid Stability : The free acid tends to decarboxylate under prolonged heating; thus, ester protection is recommended until the final step.
- Solubility Issues : Polar aprotic solvents (e.g., DMF, DMSO) are required for intermediates, complicating purification by column chromatography.
Q & A
Q. Purity Control :
- Monitor reactions via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases.
- Purify intermediates via column chromatography (silica gel, gradient elution) and final products via recrystallization (ethanol/water) .
- Validate purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >98% purity thresholds .
Advanced: How can computational methods optimize reaction yields and selectivity for this compound?
Methodological Answer:
Modern reaction design integrates quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and intermediates. Key steps include:
Reaction Path Screening : Use software like Gaussian or ORCA to simulate cyclization and coupling energetics, identifying low-energy pathways .
Solvent/Catalyst Selection : Calculate solvation effects (COSMO-RS) and catalyst-substrate binding affinities to optimize conditions (e.g., DMF vs. THF for solubility) .
Machine Learning (ML) : Train ML models on existing reaction data to predict optimal molar ratios, temperatures, and catalysts. For example, Bayesian optimization can reduce trial runs by 40% .
Case Study : A 2024 study achieved 85% yield for a similar imidazo[4,5-b]pyridine derivative by combining DFT-predicted activation barriers with experimental validation .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazo-pyridine core .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- X-Ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) provides bond lengths/angles (e.g., C-N bond: 1.34 Å) and confirms planarity of the heterocyclic core .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
Discrepancies in IC50 values (e.g., anticancer assays ranging from 0.5–10 µM) may arise from:
Assay Conditions :
- Cell line variability (e.g., HeLa vs. MCF-7 permeability differences).
- Serum concentration in media altering compound stability .
Compound Integrity :
- Degradation in DMSO stock solutions; validate stability via LC-MS before assays .
Target Selectivity :
- Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target effects .
Q. Mitigation Strategy :
- Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves in triplicate across multiple cell lines .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
Scaffold Modifications :
- Replace methoxy groups with ethoxy or halogens to assess electronic effects .
- Substitute the carboxylic acid with esters or amides to probe steric requirements .
3D-QSAR Modeling :
- Align derivatives using molecular docking (AutoDock Vina) into target proteins (e.g., tyrosine kinases).
- Generate CoMFA/CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .
Biological Validation :
- Test analogs in enzyme inhibition assays (e.g., EGFR kinase) and correlate with computational predictions .
Example : A 2025 study on triazole analogs showed that 3,4-dimethoxy substitution enhanced binding affinity by 30% compared to mono-methoxy derivatives .
Basic: What are the primary biological targets and associated mechanisms of action?
Methodological Answer:
- Kinase Inhibition : Targets EGFR and VEGFR-2 via competitive ATP-binding site inhibition (IC50: 0.7–2.1 µM) .
- Anti-Inflammatory Activity : Suppresses COX-2 expression in macrophages (50% inhibition at 10 µM) via NF-κB pathway modulation .
- Apoptosis Induction : Activates caspase-3/7 in cancer cells (3-fold increase at 5 µM) .
Q. Validation Methods :
- Western blotting for protein expression (e.g., phospho-EGFR, COX-2).
- Flow cytometry for apoptosis (Annexin V/PI staining) .
Advanced: How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Pharmacokinetic (PK) Studies :
- Monitor plasma concentrations via LC-MS/MS after intravenous/oral administration in rodents.
- Adjust dosing regimens based on t1/2 (e.g., 4.2 hrs in mice) and bioavailability (e.g., 22% for oral route) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
